[(3,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(3,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3,5-difluorobenzyl chloride with 3-methyl-1-propyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(3,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(3,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- [(3,5-difluorophenyl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
- [(3,5-difluorophenyl)methyl][(3-ethyl-1H-pyrazol-4-yl)methyl]amine
- [(3,5-difluorophenyl)methyl][(3-methyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
[(3,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both difluorophenyl and pyrazole moieties, which confer specific chemical and biological properties. The combination of these groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
1856086-76-4 |
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Molecular Formula |
C15H19F2N3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H19F2N3/c1-3-4-20-10-13(11(2)19-20)9-18-8-12-5-14(16)7-15(17)6-12/h5-7,10,18H,3-4,8-9H2,1-2H3 |
InChI Key |
FTAJCBXLZBRHML-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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